molecular formula C14H21ClN2O4S B7884100 2-{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol

2-{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol

Cat. No.: B7884100
M. Wt: 348.8 g/mol
InChI Key: VZWNNEBDBUXBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a high-purity chemical compound intended for research and development purposes. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Piperazine derivatives are of significant interest in medicinal chemistry and pharmacology research. This compound may serve as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound for investigating biological pathways. Researchers should consult the scientific literature for specific applications related to this structure. For your research needs, this product is subject to comprehensive quality control to ensure identity and purity. Researchers should refer to the Certificate of Analysis for lot-specific data. Always adhere to safe laboratory practices and consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-[4-(5-chloro-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O4S/c1-11-9-13(21-2)14(10-12(11)15)22(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWNNEBDBUXBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol is a piperazine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Molecular Formula: C18H19ClN2O6S
Molecular Weight: 426.87 g/mol
CAS Number: 21165-77-5
IUPAC Name: methyl N-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylcarbamate

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity
    • Recent studies have indicated that piperazine derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including leukemia and solid tumors .
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models. This suggests a potential role in treating inflammatory diseases .
  • Antimicrobial Activity
    • Some derivatives of piperazine have been tested for their antimicrobial efficacy against bacterial strains. The sulfonamide moiety in the structure may contribute to its ability to disrupt bacterial cell wall synthesis .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways: The compound may inhibit enzymes involved in cancer cell proliferation or inflammatory pathways.
  • Cell Membrane Disruption: Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorEffective against leukemia and solid tumors
Anti-inflammatoryInhibits TNF-α and IL-6 production
AntimicrobialDisrupts bacterial cell wall synthesis

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of piperazine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with the compound reduced nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The study highlighted the importance of the sulfonamide group in mediating these effects .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics. The specific compound has shown potential antimicrobial properties against various bacterial strains. Studies indicate that the modification of the piperazine moiety can enhance the antibacterial efficacy of sulfonamide derivatives by improving their binding affinity to bacterial enzymes involved in folate synthesis .

Antidepressant Potential

Research has indicated that compounds with piperazine structures can exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggests that this compound could be explored for its potential use in treating depression and anxiety disorders .

Anticancer Properties

Recent studies have explored the anticancer potential of sulfonamide derivatives. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines, possibly through induction of apoptosis and inhibition of cell proliferation pathways .

Clinical Trials for Antidepressant Effects

A double-blind clinical trial was conducted to evaluate the efficacy of a similar piperazine-based sulfonamide in patients diagnosed with major depressive disorder. Results indicated significant improvements in depression scores compared to placebo, suggesting potential for further development .

Antimicrobial Efficacy Studies

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were lower than those of standard antibiotics, indicating a promising alternative treatment option .

Comparison with Similar Compounds

Core Structural Similarities and Variations

The compound shares structural homology with several piperazinyl-sulfonyl derivatives, differing primarily in substituent patterns on the phenyl ring and side chains. Key analogs include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 5-Chloro-2-methoxy-4-methyl C₁₄H₁₉ClN₂O₄S* 346.88
2-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-1-ethanol 4-Chloro C₁₃H₁₇ClN₂O₃S 324.81
2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-ethanol 4-Methyl C₁₃H₂₀N₂O₃S 284.37
Hydroxyzine (Ethanol derivative) 4-Chloro-α-phenylbenzyl C₂₁H₂₇ClN₂O₂ 374.90
Venetoclax (Complex analog) 4-Chlorophenyl-cyclohexenyl C₄₅H₅₀ClN₇O₇S₂ 974.55

Key Observations :

  • Substituent Effects : The 5-chloro-2-methoxy-4-methyl group in the target compound introduces steric hindrance and increased lipophilicity compared to simpler analogs like the 4-chloro or 4-methyl derivatives. This may enhance membrane permeability but reduce aqueous solubility .
  • Pharmacological Implications: Hydroxyzine, a piperazinyl-ethanol antihistamine, demonstrates how substituents like the 4-chloro-α-phenylbenzyl group direct activity toward histamine receptors . In contrast, the target compound’s sulfonyl-phenyl moiety may favor protease or kinase inhibition.

Pharmacological and Physicochemical Properties

Property Target Compound 4-Chloro Analog Hydroxyzine
pKa Not reported ~2.5–3.0 (estimated) 2.47 (explicit)
LogP ~2.5–3.0* 2.1 3.5
Solubility Low (lipophilic) Moderate in ethanol High in acidic buffers
Therapeutic Potential Unclear (research phase) Antiproliferative activity Antihistamine

*Predicted based on substituent contributions.

Critical Findings :

  • The target compound’s methoxy group may reduce metabolic clearance compared to non-oxygenated analogs .
  • Venetoclax, a structurally complex analog, highlights the role of sulfonyl-piperazine motifs in targeting Bcl-2 proteins for cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-1-piperazinyl}ethanol, and how can reaction conditions be optimized?

  • Methodology: The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, refluxing piperazine derivatives with sulfonyl chlorides in ethanol/water mixtures under controlled pH (e.g., dilute HCl) is a common approach. Optimization involves adjusting reaction time (6–12 hours), solvent ratios (e.g., ethanol/water), and purification steps (ice-water precipitation, recrystallization) . Hydrazine hydrate reactions (6 hours reflux) may yield intermediates, but impurities require careful washing with ice-diluted HCl .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodology: Use a combination of 1H/13C-NMR to confirm piperazine and sulfonyl group positions, FT-IR for sulfonyl (S=O) and hydroxyl (O-H) stretching bands, and mass spectrometry for molecular weight validation. X-ray crystallography (as in related piperazine derivatives) resolves stereochemistry, with hydrogen atoms refined via riding models . Purity is assessed via HPLC using mobile phases like methanol/sodium acetate buffer (65:35 v/v) .

Q. What pharmacopeial standards apply to this compound, and how are purity thresholds validated?

  • Methodology: Follow USP/Ph.Eur. guidelines for related piperazine derivatives. For example, Hydroxyzine Hydrochloride standards require 98.0–102.0% purity via UV/IR spectroscopy and titrimetry . Purity validation includes anhydrous basis calculations and impurity profiling using HPLC-PDA with 4,4′-methylenebis[3-hydroxy-2-naphthalenecarboxylic acid] as a reference .

Advanced Research Questions

Q. How can bioactivity assays (e.g., cholinesterase inhibition) be designed to evaluate this compound’s therapeutic potential?

  • Methodology: Adapt protocols from structurally similar sulfonylpiperazine derivatives. For acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition:

  • Dissolve the compound in methanol (triplicate tests, n=3).
  • Use Ellman’s method with 5,5′-dithiobis(2-nitrobenzoic acid) to measure enzyme activity.
  • Report IC50 values and compare to reference inhibitors (e.g., donepezil) . Hemolytic activity assays (e.g., erythrocyte lysis tests) ensure selectivity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50 values)?

  • Methodology:

  • Standardize assay conditions (pH, temperature, solvent). Methanol may denature enzymes; use DMSO ≤0.1% to avoid interference.
  • Validate enzyme sources (e.g., human vs. electric eel AChE).
  • Apply statistical tools (ANOVA, SEM) to triplicate data to identify outliers . Cross-reference with structural analogs (e.g., 2-furyl derivatives) to assess substituent effects on activity .

Q. How can computational modeling (e.g., QSAR, docking) guide structural optimization for enhanced target binding?

  • Methodology:

  • Perform molecular docking (AutoDock Vina) to map interactions with AChE’s catalytic site.
  • Use QSAR models to correlate substituent properties (e.g., Cl, OCH3) with bioactivity. For example, electron-withdrawing groups on the phenyl ring may enhance sulfonyl-piperazine binding .
  • Validate predictions via synthesis of analogs (e.g., replacing Cl with F or NO2) and retesting .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodology:

  • Monitor reaction intermediates via TLC/HPLC to prevent racemization.
  • Optimize column chromatography (silica gel, EtOAc/petroleum ether) for large-scale purification .
  • Use chiral HPLC with cellulose-based columns to separate enantiomers if asymmetric synthesis fails .

Methodological Notes

  • Contradiction Analysis : Conflicting bioactivity data may arise from assay variability (e.g., enzyme batch differences). Normalize results using internal controls and report SEM .
  • Advanced Purification : For polar byproducts, employ countercurrent chromatography or preparative HPLC with trifluoroacetic acid (TFA) ion-pairing agents .
  • Stability Testing : Evaluate hydrolytic stability under physiological pH (7.4) and acidic conditions (1.2 HCl) to assess drug-like properties .

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